3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes a bromine atom at position 3 and an amine group at position 6 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group provides a site for further functionalization .
Molecular Formula: C₇H₆BrN₃
Molecular Weight: 212.05 g/mol
CAS Registry: 1190321-04-0 (positionally similar variant with amine at position 5) , 145901-11-7 (base structure without bromine) .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKPOICVBKBSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
The most straightforward method involves bromination of 1H-pyrrolo[2,3-b]pyridin-6-amine precursors using NBS in dichloromethane (DCM) at room temperature. This protocol achieves regioselective bromination at the 3-position due to the electron-rich nature of the pyrrole ring. For example, treatment of 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) with NBS (1.2 eq) in anhydrous DCM for 4–6 hours yields the target compound in 76% yield after silica gel chromatography (CH₂Cl₂/MeOH 99:1).
Critical Parameters :
-
Solvent Polarity : Non-polar solvents like DCM minimize side reactions such as di-bromination.
-
Stoichiometry : Excess NBS (>1.2 eq) leads to over-bromination at adjacent positions.
Bromine in Chloroform
Alternative bromination employs molecular bromine (Br₂) in chloroform at 0°C. This method, while efficient, requires careful temperature control to avoid decomposition of the amine group. A representative procedure involves dropwise addition of Br₂ (1.1 eq) to a chilled solution of 1H-pyrrolo[2,3-b]pyridin-6-amine in chloroform, followed by stirring for 30 minutes. The crude product is neutralized with Na₂S₂O₃ and purified via recrystallization (ethanol/water), achieving 68% yield.
Advantages :
-
Faster reaction times (≤1 hour).
-
Higher atom economy compared to NBS.
Limitations :
-
Hazardous handling of liquid bromine.
-
Requires rigorous exclusion of moisture to prevent HBr formation.
Sequential Functionalization: Bromination Followed by Amination
Suzuki Coupling-Bromination-Amination Sequence
A multi-step approach starts with Suzuki-Miyaura coupling of 5-bromo-7-azaindole with aryl boronic acids to install substituents, followed by bromination and amination. For instance:
-
Suzuki Coupling : 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using Pd(dppf)Cl₂/K₂CO₃ in dioxane/water (80°C, 16 hours).
-
Bromination : The intermediate undergoes NBS-mediated bromination (DCM, rt, 4 hours).
-
Amination : Ammonolysis with NH₃/MeOH at 55°C under pressure furnishes the 6-amine.
Protective Group Strategies
To prevent side reactions during amination, protective groups like tert-butoxycarbonyl (Boc) or tosyl (Ts) are employed:
-
Boc Protection : Treat 3-bromo-1H-pyrrolo[2,3-b]pyridine with Boc₂O/DMAP in THF.
-
Amination : Introduce the amine via Buchwald-Hartwig coupling with NH₃ and Pd(OAc)₂/XPhos.
Key Insight : Boc protection improves amination yields from 32% to 83% by preventing Pd catalyst poisoning.
Catalytic Cross-Coupling Approaches
Palladium-Mediated Halogen Exchange
A regioselective method utilizes Pd-catalyzed halogen dance reactions to position bromine at C-3. Starting from 6-amino-1H-pyrrolo[2,3-b]pyridine, treatment with CuBr₂ and Pd(OAc)₂ in DMF (120°C, 12 hours) achieves 70% yield. This method avoids pre-functionalized intermediates but requires rigorous exclusion of oxygen.
One-Pot Bromination-Amination
Recent advances enable tandem bromination and amination in a single pot. Using NH₄Br as both bromine and amine source, with MnO₂ as oxidant in DMF (100°C, 8 hours), this method achieves 55% yield. While less efficient, it reduces purification steps.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
-
Continuous Flow Reactors : Bromination with Br₂ in chloroform achieves 85% yield with minimized waste.
-
Green Chemistry : NBS in recyclable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact.
Analytical Characterization and Purification
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 3 undergoes substitution reactions with nucleophiles under optimized conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃ (7M in MeOH), 55°C, 16 h | 1H-Pyrrolo[2,3-b]pyridin-6-amine | 46% | |
| Methoxylation | NaOMe, Pd(OAc)₂, XPhos, dioxane, 110°C | 3-Methoxy derivative | 30% |
Key Notes :
-
The bromine's reactivity is enhanced by electron-withdrawing effects from the fused pyrrole-pyridine system.
-
Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) improve efficiency in methoxylation .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Key Notes :
-
Steric hindrance at position 3 may require elevated temperatures (e.g., 110°C) for Suzuki couplings .
-
Protecting the amino group (e.g., with SEM) prevents side reactions during cross-coupling .
Electrophilic Substitution
The electron-rich pyrrole ring facilitates electrophilic attacks at specific positions, guided by substituent effects.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Bromo-5-nitro derivative | 60% | |
| Iodination | I₂, HIO₃, H₂SO₄ | 3-Bromo-5-iodo derivative | 55% |
Key Notes :
-
Nitration occurs preferentially at position 5 due to the bromine's meta-directing effect .
-
The amino group at position 6 activates the ring toward electrophilic substitution.
Functionalization of the Amino Group
The primary amine at position 6 is amenable to alkylation, acylation, and condensation reactions.
Key Notes :
-
SEM protection is critical for preventing unwanted side reactions during cross-coupling .
-
Acylation improves solubility for subsequent synthetic steps .
Cyclization and Ring Expansion
The compound participates in cycloadditions and ring-expansion reactions under basic or acidic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring Expansion | CHCl₃, NaOH, reflux | 1,8-Naphthyridine derivative | 40% | |
| Trimerization | Formaldehyde, HCl | Tricyclic azaindole | 35% |
Key Notes :
-
Ring expansion with chloroform introduces a fused naphthyridine system, useful for extended π-conjugation .
-
Uncontrolled formaldehyde release during SEM deprotection can lead to tricyclic byproducts .
Challenges and Optimization Strategies
-
Deprotection Issues : SEM removal with TFA/NaOH can generate tricyclic byproducts; controlled conditions are essential .
-
Regioselectivity : Competing reaction pathways require precise control of temperature and catalysts .
-
Scale-Up : Continuous flow reactors improve yield and reproducibility for industrial-scale synthesis .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has been investigated primarily for its potential as a kinase inhibitor , specifically targeting fibroblast growth factor receptors (FGFRs) . The FGFR signaling pathway is often aberrantly activated in various cancers, making it an attractive target for therapeutic intervention.
Key Findings:
- It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro, particularly in breast cancer cell lines such as 4T1 and MDA-MB-231 .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 3-Bromo derivative | TBD | TBD | TBD |
| Compound 4h | 7 | 9 | 25 |
Chemical Synthesis
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as:
- Nucleophilic substitution reactions , where the bromine atom can be replaced by other substituents.
- Cross-coupling reactions with metal-organic reagents under palladium catalysis.
These reactions facilitate the development of new derivatives with enhanced properties for further biological evaluation .
Materials Science
In addition to its medicinal applications, 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is utilized in the development of novel materials. Its unique chemical structure allows it to be incorporated into polymers or used as a precursor for creating functionalized surfaces with specific properties .
Study on Anticancer Activity
A notable study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibitory activity against multiple FGFR subtypes. For instance:
- Compound 4h was found to have an IC50 value of 7 nM against FGFR1 and effectively inhibited the proliferation of breast cancer cells while inducing apoptosis .
Safety and Toxicity Assessments
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it may pose risks such as acute toxicity if ingested and skin irritation upon contact. These factors necessitate thorough toxicological evaluations before clinical application .
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine are best understood through comparison with positional isomers, halogenated analogs, and derivatives with varying substituents.
Positional Isomers
Halogenated Analogs
Functionalized Derivatives
Key Research Findings
Reactivity : The bromine atom at position 3 in 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine facilitates palladium-catalyzed cross-coupling reactions, making it superior to fluorine or methyl analogs in constructing biaryl systems .
Biological Activity: Derivatives with NH₂ at position 6 exhibit higher affinity for JAK3 kinase compared to positional isomers (e.g., NH₂ at 4 or 5), as seen in leads like 4-(2-amino-6-methoxypyrimidin-4-yl)-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine .
Solubility : Carboxylic acid derivatives (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) show improved aqueous solubility (>10 mg/mL) compared to brominated amines, critical for formulation .
Biological Activity
Overview
3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound notable for its unique structure, which consists of a pyrrole ring fused to a pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers.
The compound is characterized by the following structural features:
- Bromine atom at the 3-position
- Amino group at the 6-position
These substituents contribute to its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.
The primary mechanism of action for 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with FGFRs. By binding to these receptors, the compound disrupts signaling pathways essential for cell proliferation and survival, leading to:
- Inhibition of cancer cell growth
- Induction of apoptosis in tumor cells
Inhibition of FGFRs
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, exhibit potent inhibitory activity against FGFRs. For instance, studies have shown that certain derivatives can achieve IC50 values in the nanomolar range against multiple FGFR subtypes:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
| 3-Bromo derivative | TBD | TBD | TBD |
These findings suggest that this class of compounds could be developed as targeted therapies for cancers characterized by aberrant FGFR signaling.
Anticancer Properties
In vitro studies have demonstrated that 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives can inhibit the proliferation of various cancer cell lines. For example:
- 4T1 breast cancer cells : The compound significantly reduced cell viability and induced apoptosis.
This anticancer activity is attributed to the compound's ability to interfere with critical signaling pathways involved in tumor growth and metastasis.
Case Studies
Several studies have explored the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on Compound 4h :
- Structure-Based Design Research :
Safety and Toxicity
While promising in terms of biological activity, safety profiles must also be considered. Preliminary toxicity assessments indicate that 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine may pose risks such as:
- Acute toxicity if ingested
- Skin irritation upon contact
These factors necessitate thorough toxicological evaluations before clinical application .
Q & A
Q. Advanced
- Acidic conditions (pH <3) : The amine group protonates, enhancing solubility but risking bromine displacement via SNAr mechanisms.
- Basic conditions (pH >9) : Dehydrohalogenation may occur, forming a pyrrolopyridine dimer.
Stability studies in buffers (e.g., PBS, 37°C) show <5% degradation over 24 h at pH 7.4, but >20% degradation at pH 2.0 . For reactions requiring basicity, use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C).
What computational tools are recommended for predicting the compound’s ADMET properties?
Q. Advanced
- SwissADME : Predicts logP (~1.5), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- ProtoPram-II : Estimates moderate toxicity risk (LD₅₀ ~300 mg/kg in rats).
- Molecular docking (AutoDock Vina) : Models interactions with tau fibrils (binding energy ≤ -8.5 kcal/mol) .
Validation with experimental data (e.g., plasma protein binding assays) is critical to refine predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
